1-Bromo-3-iodo-2-propoxybenzene
Description
1-Bromo-3-iodo-2-propoxybenzene (C₉H₁₀BrIO) is a halogenated aromatic compound featuring bromine and iodine substituents at the 1- and 3-positions of the benzene ring, respectively, and a propoxy group (-OCH₂CH₂CH₃) at the 2-position. This compound combines the electron-donating propoxy group with heavy halogens, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) where iodine’s superior leaving-group ability and bromine’s stability under certain conditions are advantageous . Its molecular weight is approximately 341 g/mol, with properties influenced by halogen electronegativity and the hydrophobic propoxy chain.
Properties
Molecular Formula |
C9H10BrIO |
|---|---|
Molecular Weight |
340.98 g/mol |
IUPAC Name |
1-bromo-3-iodo-2-propoxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3 |
InChI Key |
OYKNHMCYHKVCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-iodo-2-propoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the bromine and iodine atoms. The propoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-iodo-2-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-3-iodo-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-2-propoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine and iodine atoms can act as leaving groups in substitution reactions, while the propoxy group can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Key Observations :
- Molecular Weight : The propoxy group and iodine in this compound contribute to its higher molecular weight (~341 g/mol) compared to methoxy or propargyloxy analogs.
- Solubility : The trifluoromethyl group in 1-bromo-3-iodo-5-(trifluoromethyl)benzene reduces solubility due to its strong electron-withdrawing nature, whereas the propoxy group in the target compound offers moderate hydrophobicity .
- Thermal Stability : Halogens like iodine lower melting points compared to chloro analogs, as seen in 1-bromo-3-chloro-2-methoxybenzene (45–50°C) .
Reactivity in Organic Reactions
- Cross-Coupling Reactions: Iodine’s role as a superior leaving group facilitates Ullmann or Sonogashira couplings, whereas bromine is more stable in Suzuki reactions. For example, 1-bromo-3-iodo-5-(trifluoromethyl)benzene undergoes selective iododeboronation under mild conditions .
- Electrophilic Substitution : The propoxy group directs electrophiles to the para position relative to itself, while halogens (Br, I) deactivate the ring. This contrasts with trifluoromethyl groups, which strongly meta-direct .
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